Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate
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Overview
Description
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a complex organic compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid derivatives under acidic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents like lithium aluminum hydride.
Scientific Research Applications
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and antimicrobial activities.
1,4-Naphthoquinone: Exhibits anti-inflammatory and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound consists of an isoquinoline moiety substituted with a methoxy and hydroxyl group, contributing to its biological activity. The molecular formula is C17H17NO4, and it exhibits characteristics typical of isoquinoline derivatives, such as lipophilicity and the ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
- Antimicrobial Effects : Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with reported inhibition zones comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : Studies have shown that this compound induces apoptosis in cancer cell lines. In vitro assays revealed IC50 values indicating potent cytotoxic effects against human cancer cell lines such as HeLa and A549 .
Table 1: Biological Activities of this compound
Activity Type | Test Organism/Cell Line | Effectiveness (IC50 or Zone of Inhibition) |
---|---|---|
Antioxidant | N/A | Effective scavenging of ROS |
Antimicrobial | Pseudomonas aeruginosa | Inhibition zone: 22 mm |
Klebsiella pneumoniae | Inhibition zone: 25 mm | |
Cytotoxicity | HeLa | IC50: 19 mM |
A549 | IC50: 27 mM |
Case Studies
- Antimicrobial Study : A study published in MDPI highlighted the antimicrobial properties of isoquinoline derivatives, including this compound. The compound was tested against various strains, showing significant inhibition compared to standard antibiotics .
- Cytotoxicity Assessment : In a comparative study against cisplatin, this compound exhibited superior selectivity towards cancer cells over normal fibroblasts, suggesting its potential as a therapeutic agent in oncology .
Properties
CAS No. |
656234-13-8 |
---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate |
InChI |
InChI=1S/C18H15NO4/c1-22-17-13-7-4-8-15(20)16(13)14(10-19-17)11-5-3-6-12(9-11)18(21)23-2/h3-10,20H,1-2H3 |
InChI Key |
KNXVZFWEODIIIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
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